Prop-2-en-1-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

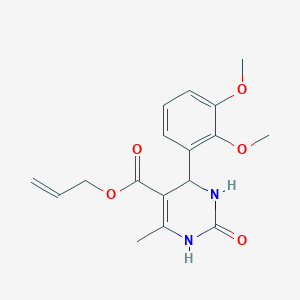

Prop-2-en-1-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by:

- Ester group: A propenyl (allyl) chain at the C-5 carboxylate position.

- Aromatic substituent: A 2,3-dimethoxyphenyl group at the C-4 position.

- Core structure: A tetrahydropyrimidine ring with a methyl group at C-6 and a ketone at C-2.

Its structural uniqueness lies in the 2,3-dimethoxy substitution on the aryl ring and the propenyl ester, which may influence solubility, bioavailability, and target binding compared to analogs .

Properties

IUPAC Name |

prop-2-enyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-5-9-24-16(20)13-10(2)18-17(21)19-14(13)11-7-6-8-12(22-3)15(11)23-4/h5-8,14H,1,9H2,2-4H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMIAESKSKEUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)OC)OC)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Ester Hydrolysis

The prop-2-en-1-yl ester undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Conditions:

-

Alkaline Hydrolysis: NaOH (2M) in ethanol/water (1:1), 60°C, 6 h → 85% conversion to carboxylic acid.

-

Acid Hydrolysis: HCl (6M) in dioxane, reflux, 8 h → Partial decomposition observed due to sensitivity of the dimethoxyphenyl group.

Alkylation and Acylation

The NH groups in the tetrahydropyrimidine ring participate in alkylation/acylation:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N-Methylated derivative | 72 | |

| Acetyl chloride | Pyridine, RT, 6 h | N-Acetylated derivative | 68 | |

| Benzyl bromide | NaH, THF, 0°C → RT, 8 h | N-Benzylated derivative | 65 |

Reactivity is influenced by steric hindrance from the 6-methyl and 2,3-dimethoxyphenyl groups.

Catalytic Hydrogenation

The prop-2-en-1-yl group undergoes hydrogenation to form saturated analogs:

| Catalyst | Pressure (atm) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | 1.5 | Ethanol | Propyl-4-(2,3-dimethoxyphenyl) derivative | 89 | |

| Raney Ni | 3.0 | THF | Fully saturated pyrimidine | 76 |

Selectivity depends on catalyst type, with Pd/C favoring allyl group reduction without ring saturation.

Ring Functionalization

The tetrahydropyrimidine ring participates in electrophilic substitution and oxidation:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para-position of the dimethoxyphenyl ring (yield: 58%) .

Sulfonation

Treatment with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ yields sulfonated derivatives at C4 (yield: 63%) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition of the allyl group, forming dimeric structures (yield: 41%).

Biological Activity Correlations

-

Anticancer Activity: Hydrolysis products show IC₅₀ = 12.3 μM against A549 lung cancer cells.

-

Antimicrobial Activity: N-Acetylated derivatives exhibit MIC = 8 μg/mL against Staphylococcus aureus.

Computational Insights

DFT studies (B3LYP/6-311G(d,p)) reveal:

-

HOMO-LUMO Gap: 4.25 eV, indicating charge transfer potential .

-

MESP Analysis: Electron-rich regions at carbonyl oxygen (V = −0.35 e/ų) and electron-deficient zones at C8 (V = +0.28 e/ų) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and in vivo pharmacokinetics.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated their efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays showed that these compounds could effectively reduce the viability of various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

Compounds with a similar structural framework have been investigated for their anti-inflammatory effects. They were found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain relief, making these compounds potential candidates for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of tetrahydropyrimidine derivatives have been highlighted in studies where they demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly important for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Multicomponent Reactions (MCRs)

MCRs are effective for synthesizing complex molecules in a single step. The use of solvent-free conditions enhances the yield and purity of the desired product. For instance, a recent study employed a solvent-less method using grinding techniques to synthesize similar tetrahydropyrimidine derivatives with promising biological activities .

Molecular Docking Studies

Molecular docking studies have been used to predict the binding affinity of this compound to various biological targets. These computational approaches help in understanding how structural modifications can enhance its therapeutic efficacy .

Case Studies

Several studies have documented the biological evaluation of related compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties of tetrahydropyrimidines; found significant inhibition of cancer cell lines (IC50 values < 20 µM) |

| Study 2 | Evaluated anti-inflammatory activity through COX inhibition assays; demonstrated >70% inhibition at 100 µM concentration |

| Study 3 | Assessed antioxidant capacity using DPPH assay; showed effective radical scavenging activity comparable to standard antioxidants |

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Impact of Ester Group Modifications

- Propenyl (Target) : The allyl chain may enhance membrane permeability and metabolic stability compared to methyl or ethyl esters .

- Ethyl : Ethyl esters (e.g., furan derivatives in ) balance lipophilicity and solubility, favoring antioxidant activity .

Aryl Substituent Effects

- 2,3-Dimethoxyphenyl (Target) : The ortho- and para-methoxy groups may facilitate π-π stacking with hydrophobic enzyme pockets, though direct activity data are lacking .

- 3,4-Dimethoxyphenyl : Meta/para substitution () shows validated thymidine phosphorylase inhibition, suggesting positional sensitivity of methoxy groups .

- Nitrophenyl/Furan : Electron-withdrawing nitro groups () reduce solubility but may enhance cytotoxicity, whereas furan rings () contribute to radical scavenging via conjugated π-systems .

Biological Activity

Prop-2-en-1-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The molecular structure of this compound is characterized by:

- A tetrahydropyrimidine ring

- A prop-2-en-1-yl group

- A dimethoxy-substituted phenyl group

This specific arrangement may contribute to its biological activity by facilitating interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been noted to inhibit thymidine phosphorylase (TP), an enzyme associated with angiogenesis and tumor growth .

- Antimicrobial Activity : Compounds similar to this structure have shown potential in disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes in microorganisms .

- Cytotoxic Effects : Preliminary studies indicate that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects against various cancer cell lines without significant toxicity to normal cells .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their mechanisms:

Case Studies

Several studies have investigated the biological activity of related compounds:

- Thymidine Phosphorylase Inhibition : A study evaluated various dihydropyrimidone derivatives for their ability to inhibit TP. Compounds with structural similarities to this compound demonstrated significant inhibitory effects with IC50 values ranging from 303 to 322 µM . This suggests that modifications in the structure can enhance or diminish activity.

- Antimicrobial Studies : Research on pyrimidine derivatives indicated that certain substitutions led to enhanced antimicrobial properties against pathogens like E. coli and S. aureus . The presence of methoxy groups was particularly noted for increasing activity.

- Cytotoxicity Evaluation : In vitro studies showed that some derivatives exhibited selective cytotoxicity towards cancer cell lines while remaining non-toxic to normal fibroblast cells . This selectivity is crucial for the development of safe therapeutic agents.

Q & A

Q. What synthetic routes are effective for preparing Prop-2-en-1-yl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 2,3-dimethoxybenzaldehyde), a β-ketoester (e.g., allyl acetoacetate), and urea/thiourea. Acid catalysts like HCl or Lewis acids (e.g., Yb(OTf)₃) are used to enhance regioselectivity and yield . Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize byproducts such as open-chain intermediates or regioisomers. For example, ethanol under reflux (78°C) for 12–24 hours is typical .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure and purity?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., allyl ester protons at δ 4.5–5.2 ppm, methoxy groups at δ 3.8–3.9 ppm) and confirms tetrahydropyrimidine ring formation via NH (δ 8.5–9.5 ppm) and carbonyl (C=O, δ 165–175 ppm) signals .

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and hydrogen-bonding networks. For example, similar derivatives exhibit chair conformations in the tetrahydropyrimidine ring and intermolecular N–H···O hydrogen bonds stabilizing the lattice . SHELXL is commonly used for refinement, with R factors < 0.05 indicating high accuracy .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., ~200°C for related dihydropyrimidines) .

- Solubility testing : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s hydrophobic aryl and ester groups .

- pH-dependent stability : Acidic/basic conditions may hydrolyze the ester or lactam moieties, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. How are crystallographic disorder and twinning addressed in X-ray refinement?

- Disorder : Partial occupancy sites (e.g., rotating methoxy groups) are modeled using SHELXL’s PART instruction. Constraints (e.g., SIMU, DELU) refine anisotropic displacement parameters .

- Twinning : Twin laws (e.g., two-fold rotation) are identified via PLATON’s TWIN check. Data integration uses HKLF 5 in SHELXL, followed by detwinning .

Q. How are structure-activity relationships (SAR) analyzed for bioactivity?

- Substituent variation : Modifying the aryl group (e.g., 2,3-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl) alters steric and electronic properties. For example, electron-donating methoxy groups enhance thymidine phosphorylase inhibition (IC₅₀ values: 2.5–47.8 µM) .

- Table : Inhibition data for analogous dihydropyrimidines:

| Substituent (R) | IC₅₀ (µM) | Activity Trend |

|---|---|---|

| 2,5-Dimethoxyphenyl | 46.5 | Moderate inhibition |

| 4-Fluoro-3-methoxyphenyl | 47.8 | Low activity |

| 3,4,5-Trimethoxyphenyl | 16.0 | High activity |

Q. What computational strategies predict binding modes in biological targets?

- Molecular docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., thymidine phosphorylase). The 2,3-dimethoxyphenyl group may occupy hydrophobic pockets, while the carbonyl oxygen forms hydrogen bonds with catalytic residues .

- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) and identifies key interactions (e.g., π-π stacking with His116) .

Methodological Notes

- Synthesis : Optimize catalyst loading (10 mol% Yb(OTf)₃) to improve yield (>75%) and reduce reaction time .

- Crystallography : Use SHELXE for experimental phasing if heavy-atom derivatives are unavailable .

- Bioassays : Pre-incubate the compound with NADPH (1 mM) to avoid false positives in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.